molecular formula C5H9N3O2 B6179729 4-nitrosopiperazine-1-carbaldehyde CAS No. 2455384-08-2

4-nitrosopiperazine-1-carbaldehyde

Cat. No.: B6179729
CAS No.: 2455384-08-2
M. Wt: 143.1
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Description

4-nitrosopiperazine-1-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research and industry. This compound belongs to the aldehyde family and has the molecular formula C6H9N3O3. It is a yellow crystalline solid known for its antimicrobial, antitumor, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Characterization of the compound is usually performed using analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process ensures the compound’s availability for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-nitrosopiperazine-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The presence of the nitroso group makes the compound reactive towards nucleophiles, facilitating substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as zinc powder in acetic acid or hydrogen with a palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitroso group can yield 4-aminopiperazine-1-carbaldehyde, while oxidation can produce different aldehyde derivatives .

Scientific Research Applications

4-nitrosopiperazine-1-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its antimicrobial and antitumor activities.

    Medicine: Potential candidate for the development of anticancer drugs due to its bioactivity against several human cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s nitroso group is reactive towards nucleophiles, which allows it to interact with various biological molecules. This reactivity contributes to its antimicrobial and antitumor properties by disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-nitrosopiperazine-1-carbaldehyde include:

    1-methyl-4-nitrosopiperazine: Used in the synthesis of drugs and studied for its genotoxic properties.

    1-amino-4-methyl-piperazine: An intermediate in the synthesis of pharmaceuticals.

Uniqueness

This compound stands out due to its unique combination of antimicrobial, antitumor, and antioxidant properties. Its reactivity towards nucleophiles and the presence of the nitroso group make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2455384-08-2

Molecular Formula

C5H9N3O2

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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